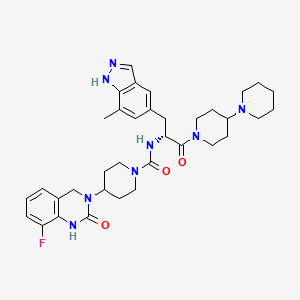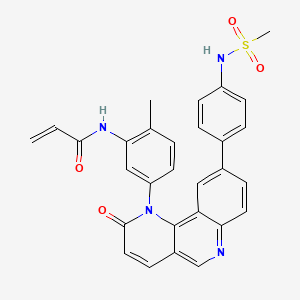
Bmx-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bmx-IN-1 is a selective, irreversible inhibitor of bone marrow tyrosine kinase on chromosome X (BMX) that targets Cys 496 in the BMX ATP binding domain . It also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM, but is more than 47-656-fold less potent for inhibition of Blk, JAK3, EGFR, Itk, or Tec activity .
Molecular Structure Analysis
The molecular formula of Bmx-IN-1 is C29H24N4O4S . The exact mass is 524.15 . The chemical name is N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide .Chemical Reactions Analysis
Bmx-IN-1 is a selective, irreversible inhibitor that targets Cys496 in the BMX ATP binding domain . It also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM .Physical And Chemical Properties Analysis
The molecular weight of Bmx-IN-1 is 524.59 . It is soluble in DMF at 10 mg/mL and in DMSO at 8.33 mg/mL . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .Applications De Recherche Scientifique
1. Prostate Cancer Research
- Application Summary: Bmx-IN-1 is used in the study of castration-resistant prostate cancer (CRPC). The Tec family nonreceptor tyrosine kinase BMX is activated downstream of PI3K and has been implicated in regulation of multiple pathways and in the development of cancers including prostate cancer .
- Methods of Application: BMX expression in prostate cancer is suppressed directly by AR via binding to the BMX gene and that BMX expression is subsequently rapidly increased in response to ADT . Inhibition of BMX with ibrutinib or another BMX inhibitor BMX-IN-1 markedly enhanced the response to castration in a prostate cancer xenograft model .
- Results/Outcomes: The data indicate that increased BMX in response to ADT contributes to enhanced tyrosine kinase signaling and the subsequent emergence of CRPC, and that combination therapies targeting AR and BMX may be effective in a subset of patients .
2. Inflammation Research
- Application Summary: BMX has an important role in inflammation and oncologic disorders . BMX is expressed in hematopoietic cells of the myeloid lineage like granulocytes and monocytes .
- Methods of Application: Dr. Liu introduced an electrophilic acrylamide moiety targeting Cys 496 and first successfully synthesized a selective BMX inhibitor, called BMX-IN-1 . In RV-1 cells, 1 µM of BMX-IN-1 is sufficient to inhibit BMX autophosphorylation .
- Results/Outcomes: The review focuses on BMX biology, its role in inflammation and possible signaling pathways, and the potential of selective BMX inhibitors .
3. Regulation of Multiple Tyrosine Kinases
- Application Summary: Bmx-IN-1 is used in the study of the regulation of multiple tyrosine kinases. BMX contributes to the development of castration-resistant prostate cancer (CRPC) by positively regulating the activities of multiple receptor tyrosine kinases .
- Methods of Application: The study focuses on the phosphorylation of a phosphotyrosine-tyrosine (pYY) motif in the activation loop of multiple receptor tyrosine kinases, generating pYpY that is required for full kinase activity .
- Results/Outcomes: The data indicate that BMX contributes to enhanced tyrosine kinase signaling and the subsequent emergence of CRPC .
4. Ischemia-Mediated Arteriogenesis and Lymphangiogenesis
- Application Summary: Bmx-IN-1 is used in the study of ischemia-mediated arteriogenesis and lymphangiogenesis. BMX, also known as ETK, is a member of the Tec family and plays an important role in these processes .
- Methods of Application: The study focuses on the role of BMX in these processes and the potential of selective BMX inhibitors .
- Results/Outcomes: The data indicate that BMX plays an important role in regulating ischemia-mediated arteriogenesis and lymphangiogenesis .
5. Modulation of Therapeutic Response
- Application Summary: Bmx-IN-1 has been studied for its potential to modulate the response to therapeutic agents, thereby improving the response to chemotherapy, DNA damaging agents, or radiation .
- Methods of Application: The study focuses on the role of BMX in these processes and the potential of selective BMX inhibitors . Modulation of BMX activity sensitizes cells to therapeutic agents .
- Results/Outcomes: The studies show strong evidence that both direct inhibition of BMX and modulation of related pathways result in increased therapeutic efficacy .
6. Inhibition of Bruton’s Tyrosine Kinase
- Application Summary: Bmx-IN-1 is not only a selective inhibitor of BMX but also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM .
- Methods of Application: The study focuses on the role of BMX and BTK in these processes and the potential of selective BMX inhibitors .
- Results/Outcomes: The data indicate that Bmx-IN-1 is a potent inhibitor of BTK, which could have implications for the treatment of diseases where BTK plays a key role .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O4S/c1-4-27(34)31-26-16-23(12-5-18(26)2)33-28(35)14-9-21-17-30-25-13-8-20(15-24(25)29(21)33)19-6-10-22(11-7-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMJNHNUOVADRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bmx-IN-1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


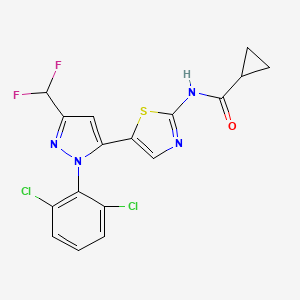
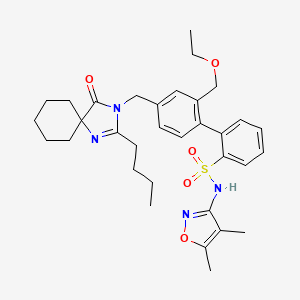
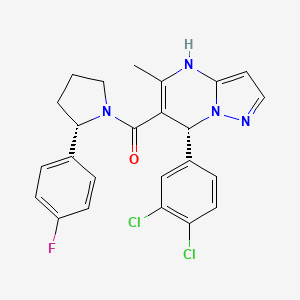
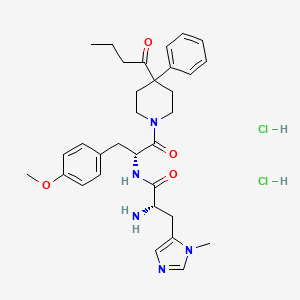
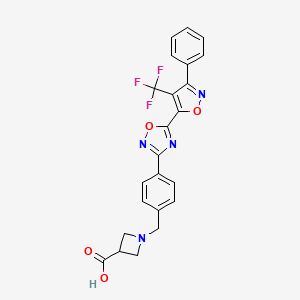
carbamoyl}-2-hydroxyprop-2-enoic acid](/img/structure/B606236.png)
![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)
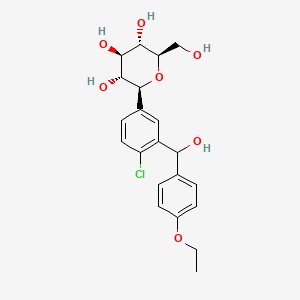
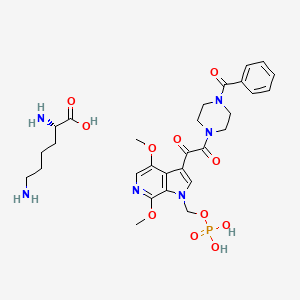
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)
